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Compound of Interest

Compound Name: Phomosine D

Cat. No.: B10820591 Get Quote

Disclaimer: Initial searches for "Phomosine D" did not yield specific spectral data. The

available scientific literature strongly suggests that the intended compound of interest may be

Phomopsin A, a structurally related and well-documented mycotoxin. This guide therefore

provides a comprehensive overview of the spectral data for Phomopsin A, tailored for

researchers, scientists, and professionals in drug development.

Introduction to Phomopsin A
Phomopsin A is a cyclic hexapeptide mycotoxin produced by the fungus Diaporthe toxica

(previously known as Phomopsis leptostromiformis), which is the causative agent of the

disease lupinosis in livestock that have grazed on infected lupins.[1][2] Its complex chemical

structure, featuring several non-proteinogenic amino acids, has been elucidated through

extensive spectroscopic analysis.[1][3] Phomopsin A is a potent inhibitor of microtubule

formation, making it a subject of interest in cancer research.[3]

Mass Spectrometry (MS) Data
Mass spectrometry is a cornerstone technique for determining the molecular weight and

elucidating the structural components of Phomopsin A through fragmentation analysis.

Table 1: High-Resolution Mass Spectrometry Data for Phomopsin A
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Parameter Value

Molecular Formula C₃₆H₄₅ClN₆O₁₂

Molecular Weight 789.2 g/mol

Calculated [M+H]⁺ 789.2862 Da

Observed [M+H]⁺ 789.2859 Da

Experimental Protocol: High-Resolution Liquid
Chromatography-Tandem Mass Spectrometry (HR-LC-
MS/MS)

Sample Preparation: A purified sample of Phomopsin A is dissolved in a suitable solvent

such as methanol.

Chromatographic Separation: The sample is injected into a high-performance liquid

chromatography (HPLC) system, typically equipped with a C18 reversed-phase column. A

gradient elution is performed using a mobile phase consisting of water and acetonitrile, often

with a formic acid modifier to enhance protonation.

Ionization: The eluent from the HPLC is introduced into the mass spectrometer and ionized

using an electrospray ionization (ESI) source in positive ion mode.

Full Scan MS: A high-resolution full scan is acquired to determine the accurate mass of the

protonated molecular ion ([M+H]⁺).

Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and subjected to fragmentation using

collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The

resulting fragment ions are analyzed to confirm the amino acid sequence and identify

structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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NMR spectroscopy provides detailed information about the atomic connectivity and the three-

dimensional structure of Phomopsin A.

Table 2: Summary of NMR Data for Phomopsin A

Experiment Description

¹H NMR

Provides information on the chemical

environment of protons. The spectrum is

complex, requiring 2D NMR for full assignment.

¹³C NMR

The complete assignment of the carbon

framework has been achieved, confirming the

constituent amino acid residues.

2D NMR

Experiments such as COSY, HSQC, and HMBC

are essential for the unambiguous assignment

of all proton and carbon signals and for

establishing the final structure.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A purified sample of Phomopsin A (typically 1-2 mg) is dissolved in a

deuterated solvent (e.g., methanol-d₄ or DMSO-d₆).

Data Acquisition: Spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz or

higher).

1D Spectra: Standard ¹H and ¹³C{¹H} spectra are acquired.

2D Spectra: A series of 2D NMR experiments are conducted:

COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range ¹H-¹³C

connectivities, which is crucial for linking the amino acid residues.
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Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the various functional groups present in the Phomopsin A

molecule based on their vibrational frequencies.

Table 3: Characteristic Infrared Absorption Frequencies for Phomopsin A

Functional Group Expected Absorption Range (cm⁻¹)

O-H (hydroxyl) 3500 - 3200 (broad)

N-H (amide) 3400 - 3200

C-H (aliphatic and aromatic) 3100 - 2850

C=O (amide I) 1680 - 1630

C=O (carboxylic acid) 1725 - 1700

C=C (aromatic) 1600 - 1450

C-O 1260 - 1000

C-Cl 800 - 600

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by

mixing a small amount of Phomopsin A with dry KBr powder and pressing it into a thin disk.

Alternatively, a thin film can be prepared by depositing a solution of the compound onto a salt

plate (e.g., NaCl) and evaporating the solvent.

Data Acquisition: An FTIR spectrometer is used to record the spectrum. A background

spectrum is taken first and then automatically subtracted from the sample spectrum.

Visualizations
Biosynthetic Pathway of Phomopsin A
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The biosynthesis of Phomopsin A is initiated by the ribosomal synthesis of a precursor peptide,

which then undergoes extensive post-translational modifications, including cyclization and

methylation, to yield the final natural product.

Precursor Peptide (PhomA) CyclizationPhomQ Post-Translational ModificationsPhomM (Methylation), etc. Phomopsin A

Click to download full resolution via product page

Caption: Overview of the Phomopsin A biosynthetic pathway.

General Experimental Workflow for Spectral Analysis
The following diagram outlines the typical workflow for the isolation and spectral

characterization of a natural product like Phomopsin A.
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Caption: General workflow for spectral data acquisition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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